molecular formula C16H11F5N4O2 B6947066 N-[1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide

N-[1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide

Cat. No.: B6947066
M. Wt: 386.28 g/mol
InChI Key: PAKGDLXKTRQEJB-UHFFFAOYSA-N
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Description

N-[1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-b]pyridazine core, which is a fused heterocyclic system, and is substituted with a difluoromethoxyphenyl group and a trifluoroethyl group. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and other research areas.

Properties

IUPAC Name

N-[1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F5N4O2/c17-15(18)27-10-5-3-9(4-6-10)13(16(19,20)21)24-14(26)11-8-23-25-12(11)2-1-7-22-25/h1-8,13,15H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKGDLXKTRQEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)C(=O)NC(C3=CC=C(C=C3)OC(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F5N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the pyrazolo[1,5-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and dicarbonyl compounds under acidic or basic conditions.

    Introduction of the difluoromethoxyphenyl group: This step often involves nucleophilic aromatic substitution reactions where a difluoromethoxy group is introduced onto a phenyl ring, followed by coupling with the pyrazolo[1,5-b]pyridazine core.

    Addition of the trifluoroethyl group: This can be accomplished using trifluoroethylating agents under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the pyrazolo[1,5-b]pyridazine core are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets and exhibit pharmacological activity.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of various biological molecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Difluoromethoxy)phenyl]acetamide: This compound shares the difluoromethoxyphenyl group but lacks the pyrazolo[1,5-b]pyridazine core and trifluoroethyl group.

    1-[4-(Difluoromethoxy)phenyl]-3-(4-methylphenyl)-5H,6H,7H,8H,9H-pyrazolo[1,2-a][1,2]diazepin-4-ium bromide: This compound has a similar difluoromethoxyphenyl group but features a different heterocyclic core.

Uniqueness

N-[1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide is unique due to its specific combination of a pyrazolo[1,5-b]pyridazine core, a difluoromethoxyphenyl group, and a trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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